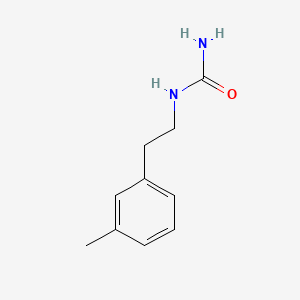
3-Methylphenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenethylurea is a compound belonging to the class of urea derivatives. Urea derivatives are known for their significant role in various biological systems and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenethylurea typically involves the reaction of 3-methylphenethylamine with an isocyanate or a carbonylimidazolide intermediate. The reaction is usually carried out under mild conditions, often at room temperature, and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylphenethylurea can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive compound with antioxidant and anticancer properties.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Methylphenethylurea involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of cellular pathways involved in oxidative stress and apoptosis. The compound may interact with key proteins and enzymes, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylurea: A structurally similar compound with potential bioactive properties.
4-Methylphenethylurea: Another derivative with similar biological activities.
3,4-Dimethoxyphenethylurea: Known for its antioxidant and anticancer properties.
Uniqueness
3-Methylphenethylurea stands out due to its unique structural features, which contribute to its distinct biological activities. Its methyl group at the 3-position of the phenethylamine moiety may enhance its interaction with specific molecular targets, leading to its observed effects.
Propiedades
Número CAS |
25017-29-2 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)ethylurea |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)5-6-12-10(11)13/h2-4,7H,5-6H2,1H3,(H3,11,12,13) |
Clave InChI |
NHPGFASLRHARCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



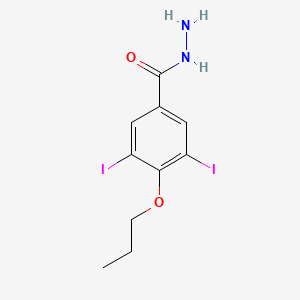
![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
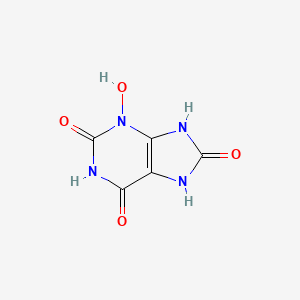
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)

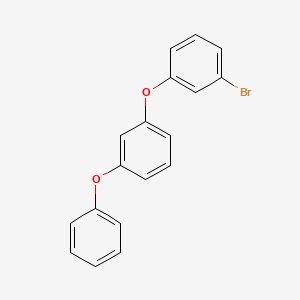

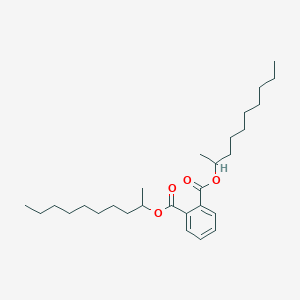
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
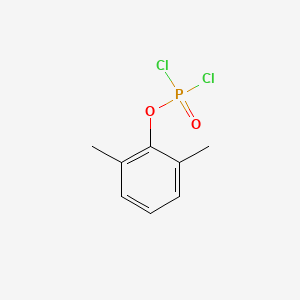
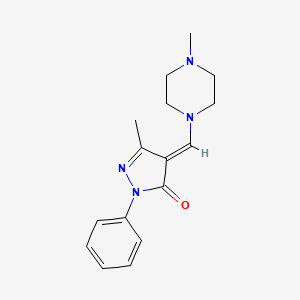
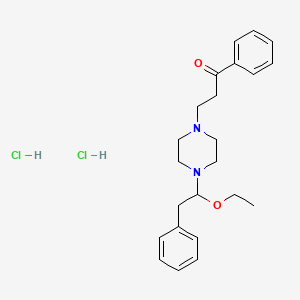
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)
